1-Butanol, DMTBS

CAS No.: 37170-50-6

Cat. No.: VC1974548

Molecular Formula: C10H24OSi

Molecular Weight: 188.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37170-50-6 |

|---|---|

| Molecular Formula | C10H24OSi |

| Molecular Weight | 188.38 g/mol |

| IUPAC Name | butoxy-tert-butyl-dimethylsilane |

| Standard InChI | InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 |

| Standard InChI Key | GEOXIEOGBKDPPZ-UHFFFAOYSA-N |

| SMILES | CCCCO[Si](C)(C)C(C)(C)C |

| Canonical SMILES | CCCCO[Si](C)(C)C(C)(C)C |

Introduction

Chemical Identity and Structural Properties

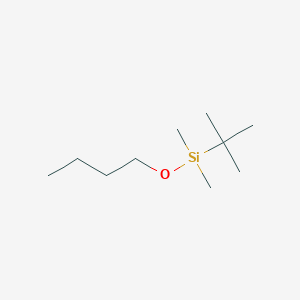

1-Butanol, DMTBS is a derivative of the primary alcohol 1-butanol, where the hydroxyl group has been protected with a tert-butyldimethylsilyl (TBDMS or DMTBS) group. This modification significantly alters the chemical behavior and applications of the compound.

Basic Identification

| Property | Value |

|---|---|

| IUPAC Name | butoxy-tert-butyl-dimethylsilane |

| CAS Number | 37170-50-6 |

| Molecular Formula | C₁₀H₂₄OSi |

| Molecular Weight | 188.38 g/mol |

| InChI | InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 |

| InChI Key | GEOXIEOGBKDPPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOSi(C)C(C)(C)C |

The compound consists of a butoxy group attached to a silicon atom that also bears two methyl groups and a tert-butyl group .

Physical Properties

The physical properties of 1-Butanol, DMTBS differ significantly from its parent compound 1-butanol due to the addition of the silyl protecting group. While detailed physical data specific to 1-Butanol, DMTBS is limited in the search results, we can infer some properties based on similar silyl ethers.

For comparison, the parent compound 1-butanol has the following physical properties:

| Property | 1-Butanol Value |

|---|---|

| Physical State | Colorless liquid |

| Melting Point | -89.8°C (183.2 K) |

| Boiling Point | 117.7°C (390.65 K) |

| Density | 0.81 g/cm³ |

| Critical Temperature | 561.15 K |

| Critical Pressure | 4.960 MPa |

| Critical Density | 270.5 kg/m³ |

1-Butanol, DMTBS would be expected to have a higher boiling point and lower polarity compared to 1-butanol due to the bulky silyl group .

Preparation Methods

The synthesis of 1-Butanol, DMTBS involves the protection of the hydroxyl group of 1-butanol with a tert-butyldimethylsilyl group. Several methods for this protection reaction have been documented in the literature.

Standard Synthetic Route

The most common method involves the reaction of 1-butanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base:

-

Reagents: 1-Butanol, tert-butyldimethylsilyl chloride, base (imidazole or triethylamine)

-

Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF)

-

Conditions: Room temperature, anhydrous conditions

-

Reaction: The hydroxyl group of 1-butanol reacts with TBDMSCl, forming the silyl ether with the elimination of HCl, which is neutralized by the base.

DMSO-Hexane Method

A novel approach using DMSO-hexane as a solvent system has been shown to efficiently produce silyl ethers without requiring a base:

-

Reagents: 1-Butanol, tert-butyldimethylsilyl chloride

-

Solvent: DMSO and hexane mixture

-

Conditions: Ambient temperature

-

Yield: High yields (often >90%) of the corresponding TBS ether

-

Advantage: This method avoids the need for bases such as imidazole or triethylamine .

The DMSO-hexane method is particularly notable because it strongly activates the silicon atom of trialkylsilyl chloride, promoting efficient reaction without additional reagents.

Chemical Reactions and Reactivity

1-Butanol, DMTBS undergoes various chemical reactions that are characteristic of silyl ethers. Understanding these reactions is crucial for its applications in organic synthesis.

Deprotection Reactions

The most important reaction of 1-Butanol, DMTBS is the deprotection to regenerate 1-butanol. Several methods have been developed for this purpose:

TiCl₄-Lewis Base Complex Method

An efficient method for deprotection involves the use of TiCl₄-Lewis base complexes:

-

Reagents: TiCl₄ complexed with Lewis bases (AcOEt, CH₃NO₂)

-

Advantage: Smoother deprotection compared to TiCl₄ alone

-

Selectivity: Can achieve selective desilylation between different types of silyl ethers .

The reaction velocity with these complexes is considerably greater than with TiCl₄ alone, despite appearing to be less reactive due to the influence of Lewis bases.

Stability Characteristics

The TBDMS (or DMTBS) protecting group imparts specific stability characteristics to 1-butanol:

-

pH Stability: Resistant to basic conditions; more stable than trimethylsilyl (TMS) ethers

-

Thermal Stability: Higher than many other protecting groups

-

Selective Removal: Can be selectively removed in the presence of other functional groups .

Scientific Research Applications

1-Butanol, DMTBS serves multiple purposes in scientific research across various disciplines.

Applications in Organic Synthesis

The compound is extensively used in organic synthesis as:

-

Protecting Group: For hydroxyl group protection during multi-step syntheses

-

Intermediate: In the synthesis of complex organic molecules

-

Reagent: For selective transformations in the presence of other reactive groups.

Analytical Chemistry Applications

In analytical chemistry, 1-Butanol, DMTBS serves as:

-

Standard: For gas chromatography calibration

-

Derivatization Agent: For GC-MS analysis of alcohols

-

Reference Compound: With a documented retention index of approximately 1008-1012 on non-polar GC columns .

| Column Type | Active Phase | Retention Index | Reference |

|---|---|---|---|

| Capillary | VF-5MS | 1008.4 | Tret'yakov, 2007 |

| Capillary | Methyl Silicone | 1012.0 | Peng, Yang, et al., 1991 |

Comparative Analysis with Similar Compounds

Understanding how 1-Butanol, DMTBS compares to related compounds provides valuable context for its applications.

Comparison with Parent Compound (1-Butanol)

| Property | 1-Butanol | 1-Butanol, DMTBS |

|---|---|---|

| Molecular Formula | C₄H₁₀O | C₁₀H₂₄OSi |

| Molecular Weight | 74.12 g/mol | 188.38 g/mol |

| Solubility in Water | 66 g/L @ 20°C | Poor solubility |

| Chemical Reactivity | Reactive hydroxyl group | Protected hydroxyl group |

| Boiling Point | 117.7°C | Higher than 1-butanol |

| Applications | Solvent, intermediate | Protecting group, intermediate |

1-Butanol is considerably more polar and water-soluble than its DMTBS derivative, making the parent compound more suitable for aqueous reactions .

Comparison with Other Silyl Ethers

| Silyl Ether Type | Relative Stability | Deprotection Conditions | Size |

|---|---|---|---|

| TMS (trimethylsilyl) | Low | Mild acid, fluoride | Small |

| TBDMS/DMTBS | Medium | Fluoride, moderate acid | Medium |

| TBDPS (tert-butyldiphenylsilyl) | High | Strong fluoride, stronger acid | Large |

The TBDMS/DMTBS protecting group offers a balance between stability and ease of removal, making it one of the most widely used silyl protecting groups in organic synthesis .

Toxicological Considerations

While specific toxicological data for 1-Butanol, DMTBS is limited in the search results, some general considerations can be made based on related compounds and chemical structures.

Future Research Directions

Based on the current understanding of 1-Butanol, DMTBS and related compounds, several promising research directions emerge:

Methodology Development

-

Green Chemistry Approaches: Development of more environmentally friendly methods for the synthesis and deprotection of 1-Butanol, DMTBS

-

Catalytic Systems: Investigation of novel catalytic systems for more efficient silylation reactions

-

Application Scope: Expansion of the application scope to more complex substrates .

Analytical Method Development

Further refinement of analytical methods for the detection and quantification of 1-Butanol, DMTBS in complex mixtures could enhance its utility as an analytical standard .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume